molecular formula C13H19NO B14323674 3-[(4-Methylcyclohexyl)amino]phenol CAS No. 104903-56-2

3-[(4-Methylcyclohexyl)amino]phenol

Cat. No.: B14323674
CAS No.: 104903-56-2
M. Wt: 205.30 g/mol
InChI Key: KACZMLXLUSBBCO-UHFFFAOYSA-N
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Description

3-[(4-Methylcyclohexyl)amino]phenol is an organic compound with the molecular formula C13H19NO It is a derivative of phenol, where the hydroxyl group is substituted with a 4-methylcyclohexylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylcyclohexyl)amino]phenol typically involves the reaction of 4-methylcyclohexylamine with a phenolic compound under controlled conditions. One common method is the nucleophilic aromatic substitution reaction, where the amine group replaces a leaving group on the aromatic ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylcyclohexyl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted phenolic compounds depending on the reagents used.

Scientific Research Applications

3-[(4-Methylcyclohexyl)amino]phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Methylcyclohexyl)amino]phenol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenol: A related compound with an amino group directly attached to the phenol ring.

    3-Aminophenol: Another similar compound with the amino group in the meta position relative to the hydroxyl group.

    4-Methylphenol: A compound with a methyl group attached to the phenol ring.

Uniqueness

3-[(4-Methylcyclohexyl)amino]phenol is unique due to the presence of the 4-methylcyclohexylamino group, which imparts distinct chemical and physical properties

Properties

CAS No.

104903-56-2

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-[(4-methylcyclohexyl)amino]phenol

InChI

InChI=1S/C13H19NO/c1-10-5-7-11(8-6-10)14-12-3-2-4-13(15)9-12/h2-4,9-11,14-15H,5-8H2,1H3

InChI Key

KACZMLXLUSBBCO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC2=CC(=CC=C2)O

Origin of Product

United States

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